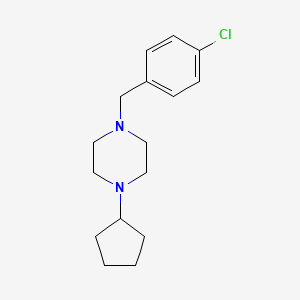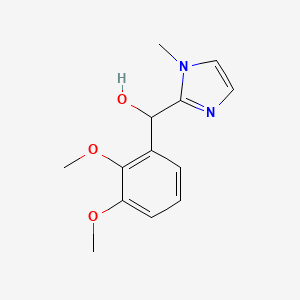
3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
説明
3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly known as flavokawain A, is a naturally occurring chalcone found in the kava plant (Piper methysticum). Kava is a traditional drink in the South Pacific islands and has been used for centuries for its sedative and anxiolytic effects. Flavokawain A has been studied extensively for its potential therapeutic properties, including its anticancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of flavokawain A is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including Akt, mTOR, and NF-κB. Flavokawain A also induces the production of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in cancer cells. In addition, it has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Flavokawain A has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and survival of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In animal models, flavokawain A has been shown to reduce tumor growth and metastasis, improve arthritis symptoms, and protect against colitis. It has also been found to have hepatoprotective effects and may be useful in treating liver diseases.
実験室実験の利点と制限
One advantage of using flavokawain A in lab experiments is its broad spectrum of activity against cancer cells and microorganisms. It has also been shown to have low toxicity in normal cells and tissues, making it a potentially safe and effective therapeutic agent. However, one limitation is the variability in the amount of flavokawain A present in kava extracts, which can affect the reproducibility of experiments. Additionally, the use of kava extracts in experiments can be complicated by the presence of other compounds that may have different or synergistic effects.
将来の方向性
There are several potential future directions for research on flavokawain A. One area of interest is its use in combination with other anticancer agents to enhance their effectiveness. Another area of research is the development of flavokawain A analogs with improved pharmacological properties. Additionally, the mechanisms of action of flavokawain A and its effects on various signaling pathways and gene expression need to be further elucidated. Finally, the safety and efficacy of flavokawain A in human clinical trials need to be investigated to determine its potential as a therapeutic agent.
科学的研究の応用
Flavokawain A has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that flavokawain A has anticancer activity against a variety of cancer cell lines, including breast, prostate, and colon cancer. It has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation and migration in cancer cells. Flavokawain A also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, it exhibits antimicrobial activity against various bacteria and fungi, including antibiotic-resistant strains.
特性
IUPAC Name |
3,4,8-trimethyl-7-phenacyloxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-13(2)20(22)24-19-14(3)18(10-9-16(12)19)23-11-17(21)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIOBUAOOAEQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)
![N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4880189.png)
![(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide](/img/structure/B4880209.png)

![2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4880219.png)
![1-[(4-chlorophenoxy)acetyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B4880221.png)

![(3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone](/img/structure/B4880225.png)
![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)

![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)